Cas no 480451-06-7 (Methyl 7-fluoroisoquinoline-3-carboxylate)
Methyl 7-fluoroisoquinoline-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL1504062
- DB-221216
- METHYL 7-FLUOROISOQUINOLINE-3-CARBOXYLATE
- 480451-06-7
- FJAMHCIUYXAFRF-UHFFFAOYSA-N
- methyl 7-fluoro-isoquinoline-3-carboxylate
- METHYL7-FLUOROISOQUINOLINE-3-CARBOXYLATE
- Methyl 7-fluoroisoquinoline-3-carboxylate
-
- MDL: MFCD16036401
- Inchi: 1S/C11H8FNO2/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10/h2-6H,1H3
- InChI Key: FJAMHCIUYXAFRF-UHFFFAOYSA-N
- SMILES: FC1C=CC2=CC(C(=O)OC)=NC=C2C=1
Computed Properties
- Exact Mass: 205.05390666Da
- Monoisotopic Mass: 205.05390666Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 39.2Ų
Methyl 7-fluoroisoquinoline-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM242162-1g |
Methyl 7-fluoroisoquinoline-3-carboxylate |
480451-06-7 | 97% | 1g |
$688 | 2021-08-04 | |
| Alichem | A189005571-5g |
Methyl 7-fluoroisoquinoline-3-carboxylate |
480451-06-7 | 97% | 5g |
$3797.56 | 2023-09-01 | |
| Alichem | A189005571-10g |
Methyl 7-fluoroisoquinoline-3-carboxylate |
480451-06-7 | 97% | 10g |
$4824.00 | 2023-09-01 | |
| Alichem | A189005571-25g |
Methyl 7-fluoroisoquinoline-3-carboxylate |
480451-06-7 | 97% | 25g |
$8622.90 | 2023-09-01 | |
| Chemenu | CM242162-1g |
Methyl 7-fluoroisoquinoline-3-carboxylate |
480451-06-7 | 97% | 1g |
$964 | 2024-07-16 | |
| Crysdot LLC | CD11117952-1g |
Methyl 7-fluoroisoquinoline-3-carboxylate |
480451-06-7 | 97% | 1g |
$729 | 2024-07-17 |
Methyl 7-fluoroisoquinoline-3-carboxylate Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on Methyl 7-fluoroisoquinoline-3-carboxylate
Methyl 7-fluoroisoquinoline-3-carboxylate (CAS No. 480451-06-7): A Key Intermediate in Modern Pharmaceutical Research
Methyl 7-fluoroisoquinoline-3-carboxylate (CAS No. 480451-06-7) is a versatile and highly valuable intermediate in the realm of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered significant attention due to its potential applications in the synthesis of bioactive molecules. The presence of both a fluoro substituent and a carboxylate group makes it an intriguing candidate for further derivatization, offering chemists a broad palette of possibilities for developing novel therapeutic agents.
The chemical structure of Methyl 7-fluoroisoquinoline-3-carboxylate consists of an isoquinoline core, which is a well-known scaffold in medicinal chemistry, modified with a fluorine atom at the 7-position and a methyl ester group at the 3-position. The isoquinoline moiety is particularly noteworthy for its role in various pharmacological contexts, including antimicrobial, anti-inflammatory, and anticancer activities. The introduction of a fluorine atom at the 7-position enhances the lipophilicity and metabolic stability of the molecule, making it an attractive building block for drug design.
In recent years, there has been a surge in research focusing on isoquinoline derivatives due to their diverse biological activities. The fluorine atom in Methyl 7-fluoroisoquinoline-3-carboxylate not only improves pharmacokinetic properties but also influences electronic distributions, which can be exploited to modulate receptor interactions. This compound has been explored in various synthetic pathways, particularly in the development of kinase inhibitors and other small-molecule drugs targeting specific disease pathways.
One of the most compelling aspects of Methyl 7-fluoroisoquinoline-3-carboxylate is its utility as a precursor in the synthesis of more complex molecules. For instance, researchers have utilized this intermediate to develop novel analogs with enhanced binding affinity to therapeutic targets. The carboxylate group at the 3-position provides a handle for further functionalization through ester hydrolysis or amidation, allowing for the creation of diverse pharmacophores. These modifications can be tailored to optimize solubility, bioavailability, and target specificity.
The pharmaceutical industry has shown particular interest in Methyl 7-fluoroisoquinoline-3-carboxylate due to its potential in addressing unmet medical needs. Ongoing studies suggest that derivatives of this compound may exhibit promising activity against resistant bacterial strains and certain types of cancer. The fluoroisoquinoline scaffold has been identified as a key structural element in molecules that can disrupt essential biological processes in pathogens or tumor cells. This has spurred considerable effort to explore new synthetic strategies for generating optimized derivatives.
The synthesis of Methyl 7-fluoroisoquinoline-3-carboxylate itself is a testament to the advances in organic chemistry methodologies. Modern synthetic routes often involve multi-step processes that leverage palladium-catalyzed cross-coupling reactions, fluorochemical transformations, and efficient esterification techniques. These methods not only ensure high yields but also minimize waste, aligning with the growing emphasis on green chemistry principles. The ability to produce this intermediate with high purity and scalability underscores its importance as a commercial product.
In academic research, Methyl 7-fluoroisoquinoline-3-carboxylate has been employed as a model compound to study reaction mechanisms and develop new catalytic systems. Its unique structural features provide an excellent platform for investigating electronic effects and steric influences on molecular reactivity. Such studies contribute valuable insights into designing more efficient synthetic protocols and understanding the fundamental principles governing molecular interactions.
The future prospects for Methyl 7-fluoroisoquinoline-3-carboxylate are bright, with ongoing investigations aiming to uncover new applications and optimize existing ones. Collaborative efforts between academia and industry are expected to yield innovative drug candidates based on this versatile intermediate. As computational chemistry tools continue to advance, virtual screening methods will likely play a larger role in identifying promising derivatives for experimental validation.
In conclusion, Methyl 7-fluoroisoquinoline-3-carboxylate (CAS No. 480451-06-7) represents a critical component in modern pharmaceutical research. Its unique structural attributes and functional groups make it an invaluable tool for developing next-generation therapeutics targeting various diseases. The continued exploration of this compound will undoubtedly lead to significant advancements in drug discovery and development.
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